molecular formula C9H7F4NO B13603633 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one

2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B13603633
M. Wt: 221.15 g/mol
InChI Key: ZTVZGPLXCHOJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that features a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as mixing, heating, and cooling, followed by purification and quality control to ensure the final product meets the required specifications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles replace the fluorine or trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 1-[4-(Trifluoromethyl)phenyl]ethanone
  • 4-(Trifluoromethyl)acetophenone

Comparison: Compared to similar compounds, 2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both an amino group and a ketone group on the phenyl ringThe trifluoromethyl group also imparts high stability and resistance to metabolic degradation, making it a valuable compound for pharmaceutical and industrial applications .

Properties

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

IUPAC Name

2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3H,4,14H2

InChI Key

ZTVZGPLXCHOJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CN

Origin of Product

United States

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